molecular formula C20H18N6O3 B2959285 N-(2-((6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-yl)amino)ethyl)-2-oxo-2H-chromene-3-carboxamide CAS No. 1170939-46-4

N-(2-((6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-yl)amino)ethyl)-2-oxo-2H-chromene-3-carboxamide

Cat. No.: B2959285
CAS No.: 1170939-46-4
M. Wt: 390.403
InChI Key: HSZLMWIOOLUXPF-UHFFFAOYSA-N
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Description

N-(2-((6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-yl)amino)ethyl)-2-oxo-2H-chromene-3-carboxamide is a useful research compound. Its molecular formula is C20H18N6O3 and its molecular weight is 390.403. The purity is usually 95%.
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Properties

IUPAC Name

N-[2-[[6-(2-methylimidazol-1-yl)pyrimidin-4-yl]amino]ethyl]-2-oxochromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N6O3/c1-13-21-8-9-26(13)18-11-17(24-12-25-18)22-6-7-23-19(27)15-10-14-4-2-3-5-16(14)29-20(15)28/h2-5,8-12H,6-7H2,1H3,(H,23,27)(H,22,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSZLMWIOOLUXPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CN1C2=NC=NC(=C2)NCCNC(=O)C3=CC4=CC=CC=C4OC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-((6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-yl)amino)ethyl)-2-oxo-2H-chromene-3-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry for its potential biological activities. This article explores the compound's biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C₁₄H₁₈N₄O₃. The compound features a chromene core linked to an aminoethyl chain and substituted with a pyrimidine ring containing an imidazole group. The structural complexity suggests diverse interactions with biological targets.

PropertyValue
Molecular FormulaC₁₄H₁₈N₄O₃
IUPAC NameThis compound
Molecular Weight286.33 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors involved in various biochemical pathways. The imidazole and pyrimidine rings can bind to active sites on proteins, potentially inhibiting or modulating their functions. This interaction may lead to effects such as:

  • Antimicrobial Activity : Targeting bacterial enzymes.
  • Anticancer Properties : Inhibiting cancer cell proliferation by interfering with signaling pathways.
  • Anti-inflammatory Effects : Modulating immune responses through receptor interactions.

Biological Activity Studies

Research has demonstrated the compound's potential in various biological assays:

Anticancer Activity

A study published in the Journal of Medicinal Chemistry evaluated the anticancer effects of similar compounds featuring imidazole and pyrimidine moieties. These compounds exhibited significant cytotoxicity against several cancer cell lines, suggesting that the target compound may also possess similar properties .

Antimicrobial Properties

In vitro studies indicated that derivatives of this compound showed promising antimicrobial activity against both Gram-positive and Gram-negative bacteria. The mechanism was hypothesized to involve inhibition of bacterial enzyme systems, although specific targets remain to be elucidated .

Case Studies

Case Study 1 : A clinical trial involving a related compound demonstrated reduced tumor size in patients with advanced solid tumors, indicating the potential for this class of compounds in cancer therapy .

Case Study 2 : Laboratory studies reported that a structurally similar derivative effectively inhibited the growth of resistant bacterial strains, highlighting the importance of structural modifications for enhanced activity .

Q & A

Q. How can cross-disciplinary approaches enhance research on this compound?

  • Methodology :
  • AI-Driven Automation : Integrate robotic synthesis platforms with AI for high-throughput screening .
  • Multi-Omics Integration : Combine proteomics data (target engagement) with metabolomics to assess off-target effects .

Q. What safety and ethical protocols are critical for handling this compound?

  • Methodology :
  • Chemical Hygiene Plans : Follow institutional protocols for waste disposal and PPE (e.g., fume hoods for solvent evaporation) .
  • Real-Time Sensors : Deploy gas sensors to monitor airborne exposure during synthesis .

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